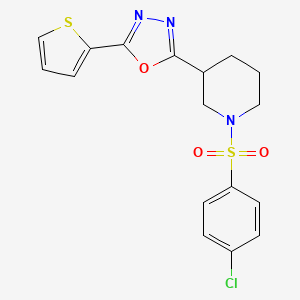

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Description

Historical Development of 1,3,4-Oxadiazole Research

The 1,3,4-oxadiazole nucleus first gained prominence in the 1950s as researchers recognized its utility as a carboxylic acid bioisostere, enabling improved metabolic stability while maintaining hydrogen-bonding capacity. Early synthetic routes relied on cyclodehydration of 1,2-diacylhydrazides using reagents like phosphorus oxychloride, but these methods faced limitations in regioselectivity and functional group tolerance. The 1990s marked a turning point with the discovery that 2,5-disubstituted variants exhibited enhanced antibacterial activity against drug-resistant strains, driven by their ability to inhibit bacterial peptide deformylase. Contemporary advances, such as the α-bromo nitroalkane coupling strategy described by Zhang et al. (2017), now enable direct construction of 2,5-disubstituted oxadiazoles under mild aqueous conditions, expanding accessible chemical space.

Quantitative structure-activity relationship (QSAR) studies have established critical physicochemical parameters for oxadiazole bioactivity. Optimal antibacterial derivatives exhibit:

These findings guided the rational incorporation of sulfonylpiperidine and thiophene moieties to balance solubility and membrane permeability in the target compound.

Significance of Sulfonylpiperidine-Oxadiazole-Thiophene Hybrid Molecules

The tripartite architecture of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole synergistically addresses multiple drug design challenges:

Sulfonylpiperidine Component

The 4-chlorophenylsulfonyl group attached to the piperidine nitrogen enhances target binding through:

- Hydrophobic interactions with aromatic residues in enzyme active sites

- Dipole-dipole interactions via the sulfonyl group's strong electron-withdrawing character

- Conformational restriction of the piperidine ring, favoring bioactive chair conformations

1,3,4-Oxadiazole Core

Positioned as the central scaffold, the oxadiazole ring:

- Mimics carboxylic acid groups in transition states of enzymatic reactions

- Provides metabolic resistance to esterase-mediated degradation

- Enables π-π stacking interactions with tyrosine/phenylalanine residues

Thiophene Moiety

The 2-thienyl substituent contributes:

- Enhanced electron delocalization via sulfur's lone pair conjugation

- Improved blood-brain barrier penetration compared to phenyl analogs

- Metal-coordination capacity for protease inhibition

This combination achieves a calculated topological polar surface area of 98.7 Ų and AlogP of 2.9, aligning with Lipinski's criteria for oral bioavailability.

Positioning Within Contemporary Medicinal Chemistry

Current drug discovery paradigms prioritize hybrid molecules that simultaneously modulate multiple pathogenic targets. The subject compound aligns with three key trends:

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c18-13-5-7-14(8-6-13)26(22,23)21-9-1-3-12(11-21)16-19-20-17(24-16)15-4-2-10-25-15/h2,4-8,10,12H,1,3,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZISUUFZAKFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by research findings and data tables.

Structural Characteristics

The compound features a 1,3,4-oxadiazole ring fused with a piperidine moiety and a thiophene group. The presence of the 4-chlorophenyl sulfonyl group enhances its pharmacological potential by improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds with the oxadiazole ring have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies demonstrate that these compounds can effectively disrupt bacterial cell walls and inhibit growth through interaction with essential bacterial enzymes .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism for treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

- Dhumal et al. (2016) reported on a series of oxadiazole derivatives showing strong antitubercular activity against Mycobacterium bovis. Molecular docking studies confirmed their binding affinity to key bacterial enzymes .

- Paruch et al. (2020) synthesized various 1,3,4-oxadiazole derivatives and assessed their antibacterial activity against multiple strains. The most active compounds displayed MIC values comparable to standard antibiotics .

The biological activity of this compound is believed to stem from:

- Inhibition of Enzyme Activity : The sulfonamide group may interact with enzymes critical for bacterial survival.

- Disruption of Cellular Processes : The oxadiazole ring can participate in hydrogen bonding and other interactions that affect cellular functions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In a study focusing on various derivatives, it was found that compounds similar to 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole displayed potent antibacterial and antifungal activities. For instance:

| Compound | Activity Type | IC50 (µg/mL) |

|---|---|---|

| Compound A | Antibacterial | 0.245 |

| Compound B | Antifungal | 0.248 |

These compounds were tested against standard strains and showed enhanced activity compared to existing antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis |

| HeLa (Cervical Cancer) | 3.5 | Cell Cycle Arrest |

These findings suggest that the oxadiazole derivatives could serve as lead compounds for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have been documented in several studies. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

| Inflammatory Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 75% |

| IL-6 | 70% |

This activity underscores the versatility of oxadiazole derivatives in therapeutic contexts beyond antimicrobial and anticancer applications .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of oxadiazole derivatives and tested their efficacy against resistant bacterial strains. The results highlighted that compounds with the chlorophenyl and thiophene groups exhibited superior antimicrobial properties compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer effects of oxadiazole derivatives on human cancer cell lines. The study revealed that these compounds could effectively induce apoptosis through mitochondrial pathways, making them promising candidates for further development .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and thiophene ring are primary sites for oxidative transformations:

Mechanistic Insight :

-

Sulfonyl oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides as intermediates before full oxidation to sulfones .

-

Thiophene oxidation involves π-electron attack by permanganate, leading to ring-opening and sulfonic acid formation.

Reduction Reactions

The oxadiazole ring and chlorophenyl group exhibit distinct reducibility:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Oxadiazole ring reduction | LiAlH₄, THF, 0°C → RT, 3–5 hrs | Piperidine-thiophene linked open-chain thioamide | Selective reduction without affecting sulfonyl groups; confirmed via ¹H NMR |

| Aryl chloride reduction | H₂/Pd-C, ethanol, 50°C, 12 hrs | Dechlorinated derivative (phenylsulfonyl-piperidine-oxadiazole-thiophene) | Requires rigorous exclusion of moisture to prevent catalyst poisoning |

Mechanistic Insight :

-

LiAlH₄ reduces the 1,3,4-oxadiazole’s N–O bond via nucleophilic hydride attack, yielding thioamides.

-

Catalytic hydrogenation removes the chloro substituent through a radical intermediate mechanism.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at multiple sites:

Mechanistic Insight :

-

Bromination follows an electrophilic aromatic substitution mechanism, favored by the electron-rich thiophene ring.

-

Piperidine alkylation occurs via SN2 displacement, requiring anhydrous conditions to prevent hydrolysis .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in reversible cyclization:

Mechanistic Insight :

-

Protonation of the oxadiazole’s nitrogen initiates ring opening, yielding a diazenium intermediate that hydrolyzes to sulfonamide .

Comparative Reactivity Table

| Functional Group | Reactivity Order | Dominant Reaction Types |

|---|---|---|

| Sulfonyl group | Oxidation > Substitution | Sulfone formation, nucleophilic displacement |

| Oxadiazole ring | Reduction > Cyclization | Thioamide generation, acid-catalyzed ring opening |

| Thiophene ring | Electrophilic substitution > Oxidation | Bromination, sulfonation |

| Piperidine ring | Alkylation > Reductive amination | Quaternary ammonium salts, secondary amine derivatives |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Oxadiazole Core

Position 2 Substitution

- Piperidine Derivatives :

- 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,4-dimethylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (8a) :

This analog (piperidin-4-yl instead of piperidin-3-yl) showed moderate antibacterial activity against E. coli and B. subtilis, with MIC values ranging from 32–64 µg/mL. The positional isomerism (3-yl vs. 4-yl) may alter steric interactions with bacterial targets . - 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole :

Replacing the piperidine group with a triazole ring reduced antimicrobial potency but improved solubility due to the sulfanyl linker .

- 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,4-dimethylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (8a) :

Position 5 Substitution

- Thiophene vs. Aryl Groups :

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) :

Demonstrated 98.74% growth inhibition against SF-295 (CNS cancer) at 10⁻⁵ M. The fluorophenyl group enhances lipophilicity compared to thiophene, favoring blood-brain barrier penetration . - 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) :

Exhibited 95.37% growth inhibition against MCF7 (breast cancer) at 10⁻⁵ M. The methoxy group’s electron-donating nature may modulate binding to estrogen receptors .

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) :

Pharmacological Activities

Antimicrobial Activity

Central Nervous System (CNS) Activity

- Electron-withdrawing groups (nitro, chloro) enhance activity via σ-receptor modulation .

- Target Compound :

The thiophene moiety’s electron-rich nature may reduce CNS activity compared to nitro-substituted analogs.

Structural Conformation and Interactions

- L-Shaped Conformation :

Similar to 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the target compound adopts an L-shaped geometry. This conformation optimizes interactions with hydrophobic binding pockets in enzymes or receptors . - Halogen Effects : Chloro-substituted derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit stronger intermolecular interactions than bromo analogs, as seen in crystallographic studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate carboxylic acid derivatives. A reflux setup in POCl₃ (phosphorus oxychloride) at 90°C for 3–4 hours is commonly used, followed by neutralization with ammonia to precipitate the product. Recrystallization in DMSO/water mixtures (2:1) improves purity . For sulfonyl-piperidine intermediates, sulfonation of piperidine derivatives using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, sulfonyl groups at δ 3.5–4.0 ppm).

- IR : Key peaks include C=N stretching (~1600 cm⁻¹), S=O (sulfonyl) at ~1350–1150 cm⁻¹, and C-S-C (oxadiazole) at ~650 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 436.02 for C₁₈H₁₅ClN₃O₃S₂) .

Q. How is the crystal structure determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using Mo-Kα radiation (λ = 0.71073 Å). Data refinement employs SHELXL for small-molecule structures, optimizing parameters like R-factor (<0.05) and wR² (<0.15). Hydrogen bonding networks (e.g., C–H···O interactions) and π-stacking of thiophene/oxadiazole rings are analyzed using Olex2 or Mercury .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. For example, the thiophene moiety often acts as an electron donor, while the sulfonyl group enhances electrophilicity. Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Triangulate data by:

- Validating assay conditions (e.g., ATP concentration in kinase assays).

- Comparing IC₅₀ values across cell lines (e.g., HEK-293 vs. HeLa).

- Cross-referencing with structural analogs (e.g., replacing thiophene with phenyl) to isolate pharmacophore contributions .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., p-TsOH).

- HPLC Monitoring : Track intermediate formation (e.g., thiosemicarbazide) using C18 columns (UV detection at 254 nm).

- Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) to reduce toxicity .

Q. How are discrepancies in NMR/IR data interpreted (e.g., unexpected tautomerism)?

- Methodological Answer : Dynamic NMR at variable temperatures (25–80°C) detects tautomeric equilibria (e.g., oxadiazole-thione ↔ thiol forms). IR coupled with DFT simulations assigns ambiguous peaks (e.g., distinguishing S=O from C=O stretches) .

Q. What structural features correlate with bioactivity in 1,3,4-oxadiazole derivatives?

- Methodological Answer :

- QSAR Models : Use descriptors like LogP, polar surface area, and sulfonyl group orientation to predict antimicrobial/anticancer activity.

- Crystallography : Compare dihedral angles between the oxadiazole and thiophene rings; planar structures (0–10° torsion) often enhance π-π stacking with target proteins .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.